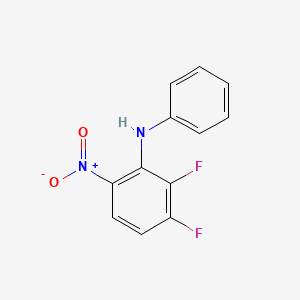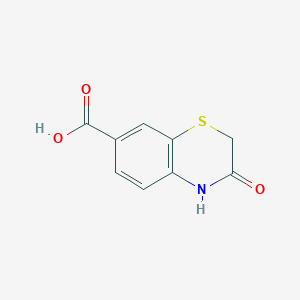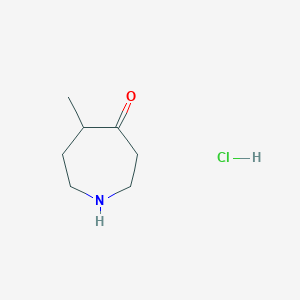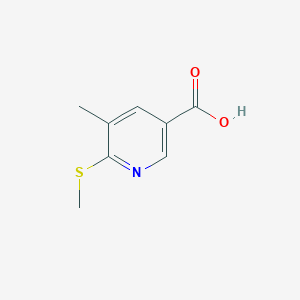
5-Methyl-6-methylsulfanyl-nicotinic acid
説明
5-Methyl-6-methylsulfanyl-nicotinic acid, also known as MMNA, is an organic compound . It belongs to the class of nicotinic acid derivatives. The IUPAC name for this compound is methyl 5-methyl-6-(methylsulfanyl)nicotinate .
Synthesis Analysis
The synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid and its derivatives has been reported in several studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study developed the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .Molecular Structure Analysis
The molecular formula of 5-Methyl-6-methylsulfanyl-nicotinic acid is C8H9NO2S . The InChI code for this compound is 1S/C9H11NO2S/c1-6-4-7(9(11)12-2)5-10-8(6)13-3/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-6-methylsulfanyl-nicotinic acid include a molecular weight of 197.26 g/mol . The compound is solid at room temperature .科学的研究の応用
Industrial Applications
5-Methyl-6-methylsulfanyl-nicotinic acid, a derivative of nicotinic acid, plays a role in various industrial applications. Nicotinic acid, a naturally occurring pyridine carboxylic acid, is essential for humans and animals and used in antipelagic agents. Industrially, it is produced mainly by oxidation processes, but new technologies are necessary for environmentally friendly production. A literature review by Lisicki et al. (2022) focuses on ecological methods to produce nicotinic acid from raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, highlighting potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Synthesis and Reactions
Research on the synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid derivatives has been conducted. Pratap et al. (2007) developed an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids. This process includes reactions involving methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates and cyanamide or arylamidine (Pratap, Farahanullah, Raghunandan, Maulik, & Ram, 2007).
Spectroscopic Properties and Calculations
Gökce and Bahçelī (2013) presented theoretical analyses of the possible conformations, molecular structures, vibrational, and electronic properties of 2-(methylthio)nicotinic acid, synonymously known as 2-(methylsulfanyl)nicotinic acid. Their study includes FT-IR and micro-Raman spectra analysis, providing insights into the structural and spectroscopic characteristics of this compound (Gökce & Bahçelī, 2013).
Optical Properties in Complexes
A study by Godlewska et al. (2020) investigated the optical properties of complexes involving 5-methyl-3-nicotinic acids. They synthesized complexes with terbium(III) and gadolinium(III) and characterized them through various spectroscopic techniques. The study provides insights into the luminescence and dynamics of the excited states of these complexes, contributing to the understanding of energy transfer processes (Godlewska, Hanuza, Hermanowicz, Lisiecki, Lorenc, Ryba-Romanowski, Kucharska, Ptak, & Macalik, 2020).
Herbicidal Activity and SAR Study
The herbicidal activity of compounds derived from nicotinic acid has been researched. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, assessing their herbicidal activity against specific plant species. This research contributes to the development of new herbicides based on the structure-activity relationships of these compounds (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Safety And Hazards
特性
IUPAC Name |
5-methyl-6-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJARNLNPHKLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-methylsulfanyl-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



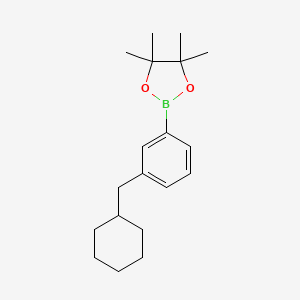
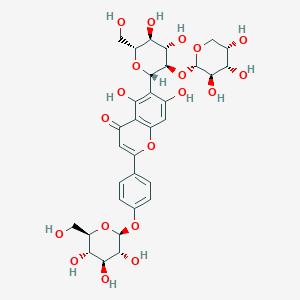
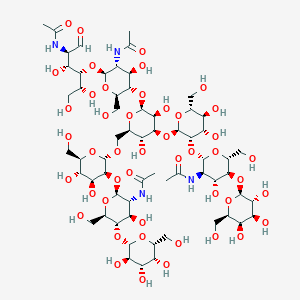
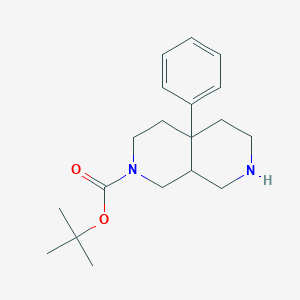
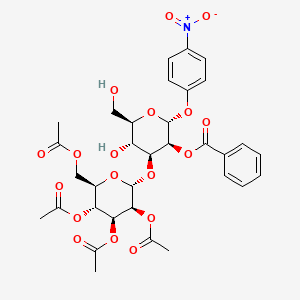
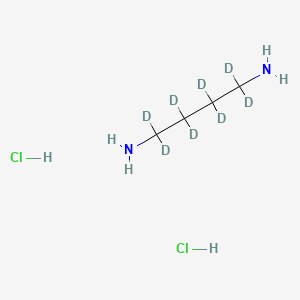
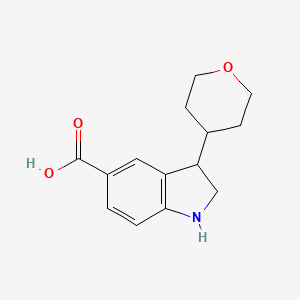
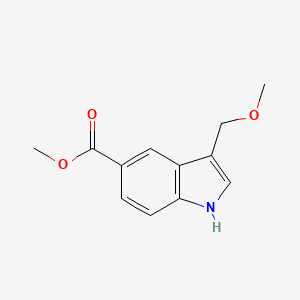
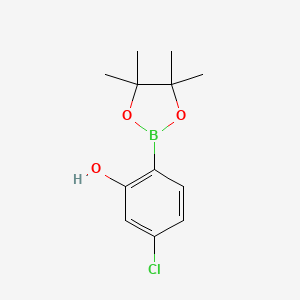
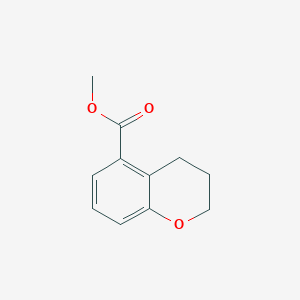
![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)
